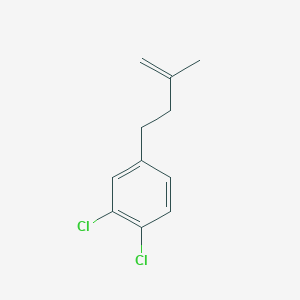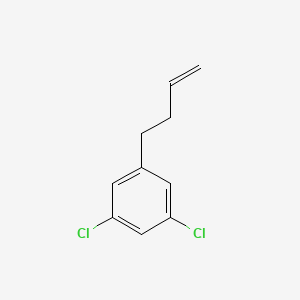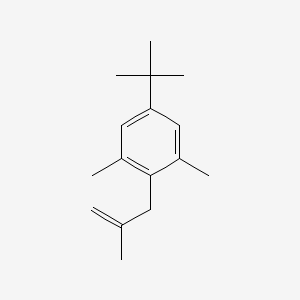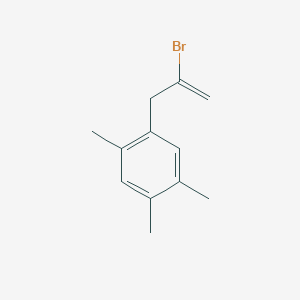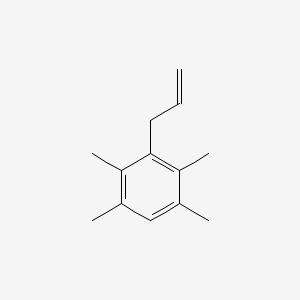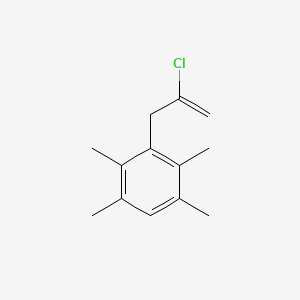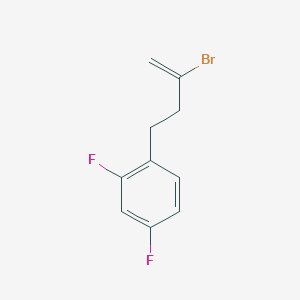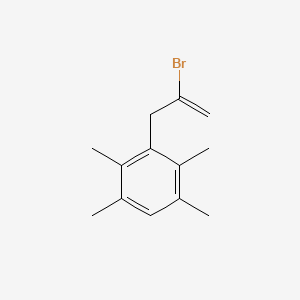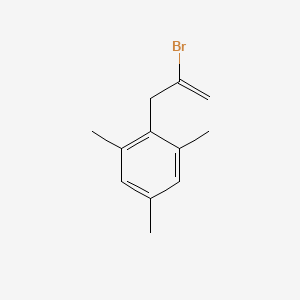
2-Bromo-3-(2,4,6-trimethylphenyl)-1-propene
Descripción general
Descripción
2-Bromo-3-(2,4,6-trimethylphenyl)-1-propene, also known as 2-bromo-3-(2,4,6-trimethylphenyl)propene, is an organic compound with the molecular formula C10H15Br. This compound is an alkyl-substituted propene, which is a type of unsaturated hydrocarbon. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Synthesis Methods and Reactivity :
- A study demonstrated the efficient synthesis of phosphaallenes using 2-Bromo-3-phenyl-1-(2,4,6-tri-t-butylphenyl)-3-trimethylsiloxy-1-phospha-1-propene, through reactions with t-butyllithium and chlorotrimethylsilane (Ito et al., 2005).
- Research on 3-bromo-2-trimethylsilyl-1-propene revealed its reactivity with various electrophiles in the presence of zinc, leading to the synthesis of functionalized vinylsilanes and furans (Knockel & Normant, 1984).
Molecular Structure and Chemical Properties :
- The molecular structure of certain phosphaallenes derived from 2-Bromo-3-(2,4,6-trimethylphenyl)-1-propene was confirmed through X-ray crystallography, providing insights into the compound's chemical properties (Ito et al., 2005).
Copolymer Synthesis :
- A study on novel copolymers of styrene demonstrated the synthesis and characteristics of polymers incorporating ring-trisubstituted methyl 2-cyano-3-phenyl-2-propenoates, which include derivatives of 2-Bromo-3-(2,4,6-trimethylphenyl)-1-propene. These copolymers exhibited high glass transition temperatures and stability, indicating their potential for advanced materials applications (Kharas et al., 2014).
Polymerization and Catalysis :
- Research on catalyst-transfer polycondensation explored the mechanism of Ni-catalyzed chain-growth polymerization using a bromo derivative of 2-Bromo-3-(2,4,6-trimethylphenyl)-1-propene, leading to well-defined polymers with controlled molecular weight (Miyakoshi et al., 2005).
Advanced Organic Synthesis :
- The compound has been utilized in various advanced organic synthesis processes, including the generation of vinyl benzene copolymers and the development of novel trisubstituted ethylenes. These applications demonstrate its versatility and importance in synthetic organic chemistry (Kharas et al., 2020).
Propiedades
IUPAC Name |
2-(2-bromoprop-2-enyl)-1,3,5-trimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c1-8-5-9(2)12(7-11(4)13)10(3)6-8/h5-6H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHOPPVMFMPMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(=C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(2,4,6-trimethylphenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



